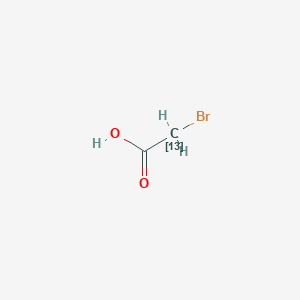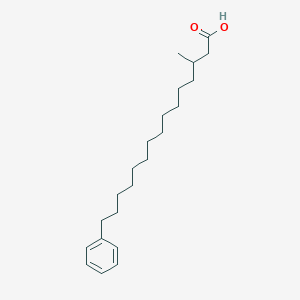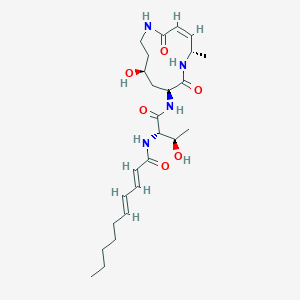
Glidobactin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glidobactin F is a natural product that is derived from the bacteria Burkholderia thailandensis. It is a cyclic lipopeptide that has shown potential as an antibiotic due to its ability to inhibit the growth of certain bacteria.
Applications De Recherche Scientifique
Biosynthesis and Genetic Analysis :
- Glidobactins are synthesized by a gene cluster identified in soil bacteria, with glidobactin F being one of the compounds in this family. This gene cluster is involved in the production of unique peptide parts of glidobactins, which are crucial for their biological activity (Schellenberg, Bigler, & Dudler, 2007).
Structural Analysis and Genome Sequencing :
- The complete genome sequence of the glidobactin-producing strain Polyangium brachysporum DSM7029 has been reported. This data is essential for understanding the mechanism of glidobactin biosynthesis and advancing research in this area (Tang et al., 2015).
Bioactivity and Potential Applications :
- Glidobactin-like natural products (GLNPs), including glidobactin A, have been identified as potent proteasome inhibitors. They are considered promising candidates for anticancer drug development. This research provides a basis for engineering the biosynthetic gene cluster (BGC) to generate new GLNPs and optimize these natural products for potential therapeutic use (Zhao et al., 2021).
Heterologous Production and Optimization :
- The biosynthetic gene cluster of glidobactin from Burkholderia DSM7029 has been cloned and expressed heterologously in E. coli, improving the yield of glidobactin A. This research lays the foundation for generating new proteasome inhibitors through molecular engineering (Bian et al., 2014).
Enzymatic Characterization for Synthetic Applications :
- The lysine 4-hydroxylase GlbB, from the glidobactin biosynthetic gene cluster, has been characterized. Despite its narrow substrate specificity, GlbB catalyzes the hydroxylation of L-lysine with excellent turnover and selectivity, demonstrating its utility in the preparation of key dipeptide fragments of glidobactin (Amatuni & Renata, 2019).
Biocatalysis in Glidobactin Biosynthesis :
- The initiation nonribosomal peptide synthetase (NRPS) module GlbF was studied for its role in N-acylation during glidobactin biosynthesis. This research contributes to understanding the biosynthesis of hybrid NRPS-PKS natural products and their role as proteasome inhibitors (Imker et al., 2010).
Propriétés
Numéro CAS |
119259-72-2 |
|---|---|
Nom du produit |
Glidobactin F |
Formule moléculaire |
C25H40N4O6 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]deca-2,4-dienamide |
InChI |
InChI=1S/C25H40N4O6/c1-4-5-6-7-8-9-10-11-22(33)29-23(18(3)30)25(35)28-20-16-19(31)14-15-26-21(32)13-12-17(2)27-24(20)34/h8-13,17-20,23,30-31H,4-7,14-16H2,1-3H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)/b9-8+,11-10+,13-12-/t17-,18+,19-,20-,23-/m0/s1 |
Clé InChI |
OJDBZOSAZHSDPV-UELYFCGDSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O |
SMILES |
CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |
SMILES canonique |
CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |
Synonymes |
glidobactin F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
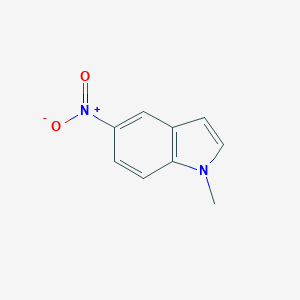
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
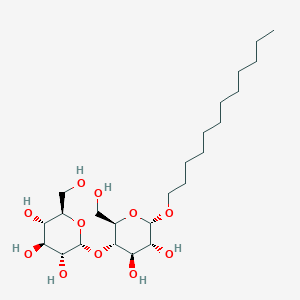
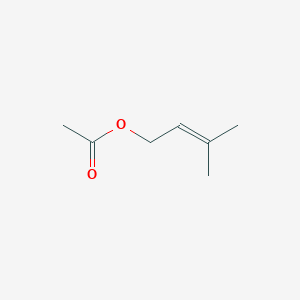
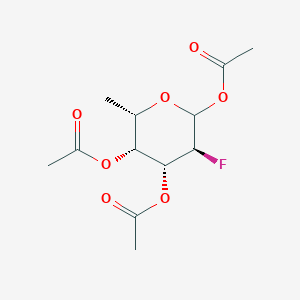
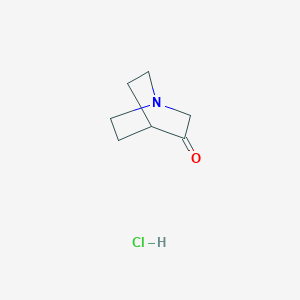
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
